REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][CH:6]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([CH3:15])=[CH:11][CH:12]=2)[C:7]1=[O:16].[Br:17]Br.Cl>ClCCl>[Br:17][C:12]1[CH:11]=[C:10]([CH3:15])[CH:9]=[C:8]2[C:13]=1[CH2:14][CH:6]([CH3:5])[C:7]2=[O:16] |f:0.1.2.3|
|
Name
|
|
Quantity
|
334 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC(=CC=C2C1)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
51.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring for 30 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 1 h at ambient temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
while vigorously stirring for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 3×350 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
From the residue, 71.0 g of the starting indanone was distilled off in vacuum (bp 89-91 mm Hg)
|
Type
|
WAIT
|
Details
|
the solid material left in the rectification flask
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 600 ml of hot hexanes
|
Type
|
CUSTOM
|
Details
|
Crystals that precipitated at room temperature
|
Type
|
CUSTOM
|
Details
|
were collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |